REACTION_SMILES
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[CH3:1][O:2][C:3]([CH2:4][CH2:5][c:6]1[cH:7][n:8]([S:17](=[O:18])(=[O:19])[c:20]2[cH:21][cH:22][c:23]([O:26][CH3:27])[cH:24][cH:25]2)[c:9]2[cH:10][cH:11][c:12]([O:15][CH3:16])[cH:13][c:14]12)=[O:28].[K+:30].[O:31]1[CH2:32][CH2:33][CH2:34][CH2:35]1.[OH-:29]>>[O:2]=[C:3]([CH2:4][CH2:5][c:6]1[cH:7][n:8]([S:17](=[O:18])(=[O:19])[c:20]2[cH:21][cH:22][c:23]([O:26][CH3:27])[cH:24][cH:25]2)[c:9]2[cH:10][cH:11][c:12]([O:15][CH3:16])[cH:13][c:14]12)[OH:28]
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Name
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COC(=O)CCc1cn(S(=O)(=O)c2ccc(OC)cc2)c2ccc(OC)cc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CCc1cn(S(=O)(=O)c2ccc(OC)cc2)c2ccc(OC)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1ccc(S(=O)(=O)n2cc(CCC(=O)O)c3cc(OC)ccc32)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |